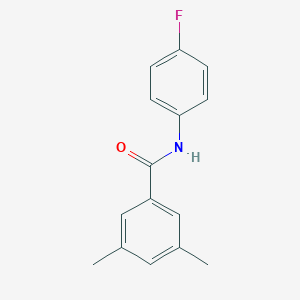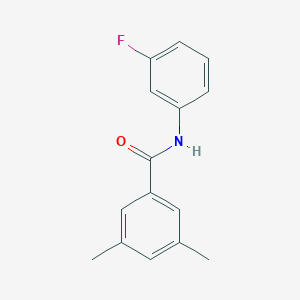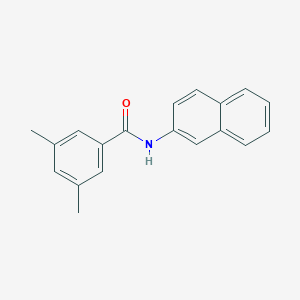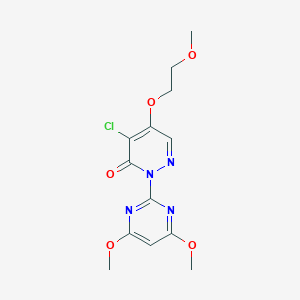![molecular formula C16H14N6O B287637 5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNK-IN-8, and it has been found to be a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway plays a critical role in various physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation. Therefore, JNK-IN-8 has the potential to be used in a wide range of scientific research applications.
作用机制
JNK-IN-8 works by inhibiting the activity of the JNK pathway, which is a critical signaling pathway involved in various physiological processes. The JNK pathway is activated by various extracellular stimuli, such as stress, cytokines, and growth factors. Once activated, the JNK pathway phosphorylates various downstream targets, including transcription factors, cytoskeletal proteins, and kinases, which ultimately leads to the regulation of various physiological processes. By inhibiting the JNK pathway, JNK-IN-8 can modulate the activity of various downstream targets, leading to the regulation of various physiological processes.
Biochemical and Physiological Effects:
JNK-IN-8 has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of c-Jun, which is a downstream target of the JNK pathway. It has also been found to inhibit the expression of various cytokines, including TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, JNK-IN-8 has been found to inhibit the proliferation of various cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer.
实验室实验的优点和局限性
One of the main advantages of JNK-IN-8 is its potency and selectivity for the JNK pathway. This makes it an ideal tool for studying the role of the JNK pathway in various physiological processes. Additionally, JNK-IN-8 has been found to be stable in various experimental conditions, making it an ideal tool for in vitro and in vivo studies. However, one of the limitations of JNK-IN-8 is its potential off-target effects, which can lead to unintended consequences in experimental systems. Therefore, it is essential to use appropriate controls and experimental designs when using JNK-IN-8 in scientific research.
未来方向
There are several future directions for the use of JNK-IN-8 in scientific research. One direction is the use of JNK-IN-8 in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The JNK pathway has been implicated in the pathogenesis of these diseases, and JNK-IN-8 has the potential to be used as a therapeutic agent. Another direction is the use of JNK-IN-8 in the study of cardiovascular disease. The JNK pathway has been implicated in the regulation of various cardiovascular processes, including angiogenesis and apoptosis. Therefore, JNK-IN-8 has the potential to be used as a therapeutic agent for cardiovascular disease. Additionally, the use of JNK-IN-8 in combination with other therapeutic agents, such as chemotherapy agents, has the potential to enhance their efficacy and reduce their side effects.
合成方法
The synthesis of JNK-IN-8 involves several steps, including the reaction of 4-chloro-3-methyl-1H-pyrazole with 6-(4-methylphenoxy)pyrimidin-4-amine, followed by the addition of potassium carbonate and 4-cyanobenzyl bromide. The resulting product is then purified using column chromatography to obtain JNK-IN-8 in high purity.
科学研究应用
JNK-IN-8 has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the JNK pathway, which plays a critical role in various physiological processes. Therefore, JNK-IN-8 has the potential to be used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, inflammation research, and cardiovascular disease research.
属性
产品名称 |
5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
|---|---|
分子式 |
C16H14N6O |
分子量 |
306.32 g/mol |
IUPAC 名称 |
5-amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6O/c1-10-3-5-12(6-4-10)23-15-7-14(19-9-20-15)22-16(18)13(8-17)11(2)21-22/h3-7,9H,18H2,1-2H3 |
InChI 键 |
GDVQAHINSDNOTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-[1,1'-Biphenyl]-4-yl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287573.png)
![Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether](/img/structure/B287576.png)
![3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287577.png)